6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Antimalarial drug discovery Plasmodium falciparum Cyclin-dependent kinase

6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 900891-16-9) is a fully synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively explored for protein kinase inhibition. The compound bears a C6-allyl substituent, a C7-(4-ethylpiperazin-1-yl) group, a C5-methyl group, and a C3-phenyl ring, yielding a molecular formula of C22H27N5 and a molecular weight of 361.5 g/mol.

Molecular Formula C22H27N5
Molecular Weight 361.493
CAS No. 900891-16-9
Cat. No. B2675523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS900891-16-9
Molecular FormulaC22H27N5
Molecular Weight361.493
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)CC=C
InChIInChI=1S/C22H27N5/c1-4-9-19-17(3)24-21-20(18-10-7-6-8-11-18)16-23-27(21)22(19)26-14-12-25(5-2)13-15-26/h4,6-8,10-11,16H,1,5,9,12-15H2,2-3H3
InChIKeyOQGFHIZWRVDRES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 900891-16-9): Procurement-Relevant Compound Identity and Scaffold Context


6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 900891-16-9) is a fully synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively explored for protein kinase inhibition . The compound bears a C6-allyl substituent, a C7-(4-ethylpiperazin-1-yl) group, a C5-methyl group, and a C3-phenyl ring, yielding a molecular formula of C22H27N5 and a molecular weight of 361.5 g/mol . It is indexed under ChEMBL ID CHEMBL1213804, BindingDB ID BDBM50409725, and PubChem CID 4904530 . Biochemically, the compound has been profiled against Plasmodium falciparum cyclin-dependent kinases PfPK5 and Pfmrk, as well as human CDK1/cyclin B, placing it within the antimalarial kinase inhibitor discovery space .

Why Generic Substitution Fails for 6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: Evidence of Non-Interchangeability Among Pyrazolo[1,5-a]pyrimidine Congeners


Pyrazolo[1,5-a]pyrimidines are not a monolithic class; minor substituent changes at positions 6 and 7 produce large shifts in kinase inhibition potency, ortholog selectivity, and off-target profiles. The target compound's C6-allyl group confers a distinct steric and electronic environment compared to the more common C6-methyl or C6-H analogs, while the C7-(4-ethylpiperazin-1-yl) moiety differs from piperidine, morpholine, or benzylpiperazine alternatives in both lipophilicity and hydrogen-bond acceptor capacity . Quantitative profiling data (Section 3) demonstrate that this specific substitution pattern yields a measurable Pfmrk/human CDK1 selectivity window, a feature not automatically retained when swapping to a different 7-position amine or deleting the 6-allyl group . Generic substitution without confirmatory selectivity re-profiling therefore risks losing the ortholog selectivity signature documented for this precise chemotype.

6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: Comparator-Anchored Quantitative Evidence for Scientific Selection


Pfmrk Inhibition Potency: 3.5 µM IC50 with Quantitative Differentiation from Human CDK1

The target compound inhibits the P. falciparum cyclin-dependent kinase Pfmrk with an IC50 of 3,500 nM (3.5 µM). Against the closest human ortholog, CDK1/cyclin B, the IC50 is 12,000 nM (12 µM), yielding a 3.4-fold selectivity window in favor of the parasite target . This selectivity ratio is a quantifiable differentiation metric: a closely related analog lacking the 6-allyl group or bearing a different 7-position amine would require de novo selectivity profiling to confirm whether the Pfmrk/CDK1 window is maintained, narrowed, or inverted. For context, the known PfPK5/Pfmrk inhibitor Purvalanol B achieves PfPK5 IC50 = 130 nM but with limited selectivity over human CDKs .

Antimalarial drug discovery Plasmodium falciparum Cyclin-dependent kinase Pfmrk

PfPK5 Binding Affinity: 130 µM IC50 Defines the Scaffold's Current Potency Ceiling for PfPK5

The target compound inhibits PfPK5 with an IC50 of 130,000 nM (130 µM), as measured in the Eubanks et al. 2018 screening campaign . This value is approximately 1,000-fold weaker than Purvalanol B (PfPK5 IC50 = 130 nM), a well-characterized CDK inhibitor co-crystallized with PfPK5 (PDB 1v0p) . While the target compound is not a potent PfPK5 inhibitor per se, this data point establishes the baseline potency of this specific 6-allyl/4-ethylpiperazine substitution pattern at PfPK5, enabling rational structure-activity relationship (SAR) comparison with other pyrazolo[1,5-a]pyrimidine analogs that may achieve sub-micromolar PfPK5 potency through different substitution .

Plasmodium falciparum PfPK5 Kinase inhibitor screening Antimalarial

cGAS Counter-Screen Inactivity: Evidence of Target Class Selectivity for Plasmodium Kinases

In PubChem bioassays AID 1259398 and AID 1259399, the target compound was classified as 'Inactive' against both human and mouse cyclic GMP-AMP synthase (cGAS), a key innate immune sensor unrelated to cyclin-dependent kinases . This negative result, while not a potency claim, provides a useful counter-screen data point: the compound does not promiscuously inhibit nucleotide-binding enzymes outside the CDK family. Many pyrazolo[1,5-a]pyrimidine kinase inhibitors exhibit polypharmacology across the kinome; documented inactivity in a structurally distinct enzyme class (nucleotidyltransferase) supports the hypothesis that the 6-allyl/4-ethylpiperazine substitution pattern confers a degree of target class restriction .

cGAS-STING pathway Counter-screen Target selectivity Off-target profiling

Predicted Lipophilicity (XLogP3 = 4.1): Quantitative Baseline for ADME Optimization of 6-Allyl-Containing Pyrazolo[1,5-a]pyrimidines

The target compound has a computed XLogP3-AA value of 4.1, placing it at the upper boundary of typical oral drug-likeness guidelines (Lipinski's Rule of Five recommends LogP ≤ 5) . For comparison, the 6-methyl analog 7-(4-ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (C20H25N5, MW 335.5) is expected to have a lower computed LogP owing to the replacement of the lipophilic allyl group with a smaller methyl substituent . The 0.5–1.0 log unit difference (estimated from structural fragment contributions) is meaningful for aqueous solubility and membrane permeability in cell-based antimalarial assays. Researchers optimizing this series for improved solubility while maintaining target engagement can use XLogP3 = 4.1 as the quantitative starting point for the 6-allyl sub-series .

Lipophilicity ADME XLogP3 Drug-likeness

Validated Application Scenarios for 6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Antimalarial Kinase Inhibitor Hit-to-Lead Optimization Starting Point

The compound's documented Pfmrk IC50 of 3.5 µM and PfPK5 IC50 of 130 µM, coupled with a measurable 3.4-fold selectivity window over human CDK1/cyclin B, position it as a tractable hit for medicinal chemistry optimization targeting Plasmodium falciparum cyclin-dependent kinases . Medicinal chemists can use the 6-allyl and 7-(4-ethylpiperazin-1-yl) substituents as vectors for systematic SAR exploration, with the goal of improving Pfmrk potency into the sub-micromolar range while maintaining or widening the parasite/human selectivity gap .

Chemical Probe Development for Pfmrk Functional Studies

Pfmrk (MO15-related protein kinase) is a P. falciparum CDK whose precise biological function remains incompletely characterized. A compound with Pfmrk IC50 = 3.5 µM and human CDK1 IC50 = 12 µM provides a starting scaffold for developing a selective Pfmrk chemical probe . The 3.4-fold selectivity, while modest, is experimentally measured and can be improved through iterative analog synthesis using this compound as the reference standard. The cGAS inactivity data further support the absence of gross off-target activity in a structurally unrelated enzyme class .

Comparator Compound for Pyrazolo[1,5-a]pyrimidine Kinase Selectivity Profiling Panels

In kinase inhibitor discovery programs evaluating pyrazolo[1,5-a]pyrimidine scaffolds, this compound serves as a well-characterized reference point with publicly available IC50 data against three kinase targets (PfPK5, Pfmrk, human CDK1) . Its computed XLogP3 of 4.1 and molecular weight of 361.5 g/mol provide a benchmark for assessing how structural modifications to the 6-allyl or 7-piperazine groups shift both potency and physicochemical properties within the series .

Negative Control for cGAS-STING Pathway Screening Cascades

The compound's documented inactivity in both human and mouse cGAS chemiluminescence screens (PubChem AID 1259398 and 1259399) qualifies it as a structurally defined negative control for cGAS-STING pathway assay development . Researchers requiring a pyrazolo[1,5-a]pyrimidine-based compound that does not activate or inhibit cGAS can select this compound with confidence based on the publicly archived screening data.

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